molecular formula C11H14ClNO2 B13359956 (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol

(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol

Cat. No.: B13359956
M. Wt: 227.69 g/mol
InChI Key: MQJFMFVKFJITAS-GHMZBOCLSA-N
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Description

(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydrofuran ring substituted with a 5-chloro-2-methylphenylamino group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methylaniline and a suitable tetrahydrofuran derivative.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired chiral compound.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Automated Processes: Implementing automated processes for reaction monitoring and product isolation to ensure consistency and efficiency.

    Quality Control: Employing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: The interaction with molecular targets can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol: Unique due to its specific chiral centers and substitution pattern.

    Other Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring may exhibit different properties and applications.

Uniqueness

The uniqueness of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol lies in its specific chiral configuration and the presence of the 5-chloro-2-methylphenylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(3S,4R)-4-(5-chloro-2-methylanilino)oxolan-3-ol

InChI

InChI=1S/C11H14ClNO2/c1-7-2-3-8(12)4-9(7)13-10-5-15-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1

InChI Key

MQJFMFVKFJITAS-GHMZBOCLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N[C@@H]2COC[C@H]2O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2COCC2O

Origin of Product

United States

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